molecular formula C14H12ClNO B265905 2-(3-chlorophenyl)-N-phenylacetamide

2-(3-chlorophenyl)-N-phenylacetamide

Cat. No. B265905
M. Wt: 245.7 g/mol
InChI Key: DOIBYDHHPCBORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenyl)-N-phenylacetamide, commonly known as Chloroacetanilide, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.72 g/mol. This compound has been used in various scientific research applications, including the synthesis of other organic compounds and as a starting material for the production of herbicides.

Mechanism of Action

The mechanism of action of Chloroacetanilide is not well understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of fatty acids in plants. This leads to the death of the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
Chloroacetanilide has been shown to have no significant effect on human health when used at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It is also toxic to aquatic organisms and can have a negative impact on the environment.

Advantages and Limitations for Lab Experiments

Chloroacetanilide has several advantages for use in laboratory experiments, including its low cost, availability, and ease of synthesis. However, it has some limitations, including its toxicity and potential environmental impact.

Future Directions

There are several future directions for the study of Chloroacetanilide, including its potential use in the development of new herbicides and other organic compounds. Further research is also needed to better understand its mechanism of action and potential impact on human health and the environment. Additionally, new methods for the synthesis of Chloroacetanilide and its derivatives could be explored to improve its efficiency and reduce its environmental impact.

Synthesis Methods

The synthesis of 2-(3-chlorophenyl)-N-phenylacetamide involves the reaction between 3-chloroaniline and acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an intermediate stage where N-acetyl-3-chloroaniline is formed, which is then treated with sodium hydroxide to yield the final product.

Scientific Research Applications

Chloroacetanilide has been widely used in scientific research for its various properties, including its ability to act as a building block for the synthesis of other organic compounds. It has been used in the synthesis of various herbicides such as acetochlor, alachlor, and butachlor, which are widely used in agriculture.

properties

Product Name

2-(3-chlorophenyl)-N-phenylacetamide

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)

InChI Key

DOIBYDHHPCBORR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.